N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O4/c27-21-6-2-1-5-20(21)26(35)30-10-7-16(8-11-30)15-28-24(33)25(34)29-19-12-17-4-3-9-31-22(32)14-18(13-19)23(17)31/h1-2,5-6,12-13,16H,3-4,7-11,14-15H2,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRAXFDBCNQOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4CCN(CC4)C(=O)C5=CC=CC=C5F)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition.
Biochemical Pathways
Given its structure, it may influence pathways related to cell signaling, protein synthesis, or metabolic processes. .
Pharmacokinetics
Factors such as solubility, stability, and permeability could influence its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Potential effects could range from changes in gene expression to alterations in cellular function, depending on the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s interactions with its targets
Biological Activity
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological implications of this compound based on diverse sources.
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Intermediate : This is achieved through cyclization reactions involving 4-piperidone and suitable amines.
- Introduction of the 2-Fluorobenzoyl Group : The piperidine intermediate is reacted with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
- Formation of the Oxalamide Moiety : The final step involves the reaction with oxalyl chloride and an amine to form the oxalamide structure.
The molecular formula is with a molecular weight of approximately 429.5 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain coagulation factors (e.g., Factor Xa and Factor XIa), which are critical in thrombotic disorders. In vitro studies indicated IC50 values ranging from 0.7 to 40 µM for various derivatives .
- Receptor Modulation : It may modulate receptor activity leading to changes in cellular signaling pathways.
Biological Activity
Research has highlighted various biological activities associated with this compound:
Anticoagulant Activity
The compound has been evaluated for its anticoagulant properties. A study demonstrated that derivatives based on similar structures effectively inhibited both Factor Xa and Factor XIa, suggesting potential therapeutic applications in managing thrombosis .
Anticancer Potential
Due to its structural similarity to known anticancer agents, this compound has been explored as a potential anticancer agent. Its ability to selectively inhibit aurora kinases makes it a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into their efficacy:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Novichikhina et al. (2023) | Pyrrolo[3,2,1-ij]quinolin derivatives | Factor Xa inhibition | 3.68 µM |
| Novichikhina et al. (2023) | Pyrrolo[3,2,1-ij]quinolin derivatives | Factor XIa inhibition | 2 µM |
| Internal Study | N1-Oxalamide derivatives | Anticancer activity | Not specified |
These studies indicate that modifications of the oxalamide structure can lead to significant variations in biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, primarily in the oxalamide linker and heterocyclic substituents. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Key Observations:
Fluorine Substitution: The target compound’s 2-fluorobenzoyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., pyridinyl in ) due to increased electronegativity and hydrophobic interactions .
Heterocyclic Core: The 2-oxo-pyrroloquinolinone moiety in the target compound is structurally similar to the 4-oxo variant in . Such modifications can alter hydrogen-bonding patterns with target proteins . Replacement with benzo[b]thiophen () introduces sulfur-based interactions, which may influence redox activity or solubility .
Research Findings and Implications
Structural Similarity vs. Functional Divergence
- ChemGPS-NP Analysis : Virtual screening tools like ChemGPS-NP emphasize multi-dimensional property space (e.g., polarity, size) over mere structural similarity, which explains why analogs like and may differ in bioactivity despite shared scaffolds .
- Machine Learning Predictions : Models using XGBoost (RMSE: 9.091 K, R²: 0.928) could predict physicochemical properties (e.g., solubility, logP) for these compounds, aiding prioritization in drug discovery .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction efficiency be optimized?
The compound can be synthesized via microwave-assisted coupling reactions. For example, piperidine intermediates are often reacted with fluorobenzoyl derivatives under microwave irradiation (120°C, 250W) to enhance reaction rates and yields. Purification typically involves normal-phase chromatography (e.g., gradients of dichloromethane to ethyl acetate) . Optimization may include adjusting microwave power, solvent polarity, and stoichiometric ratios of reactants.
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Key techniques include:
- ¹H/¹³C NMR : To verify piperidinyl, fluorobenzoyl, and pyrroloquinolinone moieties (e.g., δ 8.48–8.46 ppm for quinoline protons, δ 3.11–3.08 ppm for piperazine protons) .
- GC-MS/IR : For molecular ion detection (intensity 0.5–8.0%) and functional group validation (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula accuracy.
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
Solubility is tested in RPMI-1640 or PBS via serial dilution, followed by UV-Vis spectroscopy or HPLC quantification. Stability studies involve incubating the compound at 37°C and analyzing degradation products over time using LC-MS .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating P-glycoprotein (P-gp) inhibition potency?
Use flow cytometry with fluorescent probes (e.g., Rho123 or Doxorubicin) in P-gp-overexpressing cell lines (e.g., Lucena 1). Measure intracellular fluorescence intensity after co-incubation with the compound. Calculate IC₅₀ values using dose-response curves, with verapamil as a positive control .
| Cell Line | Probe | Incubation Time | Key Metric |
|---|---|---|---|
| Lucena 1 | Rho123 (5 µM) | 2–4 hours | Fluorescence shift (ΔMFI) |
| K562 (control) | Doxorubicin | 24 hours | EC₅₀ via MTT assay |
Q. How can structural modifications enhance target engagement while minimizing off-target effects?
- SAR studies : Replace the 2-fluorobenzoyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to modulate lipophilicity.
- Hybridization : Fuse the pyrroloquinolinone core with thiazole or pyrimidine moieties to improve binding affinity. Validate via competitive binding assays (e.g., SPR or radioligand displacement) .
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal validation : Confirm P-gp inhibition using both Rho123 accumulation and calcein-AM assays.
- Dose recalibration : Account for differences in cell permeability (e.g., using MDR1-transfected HEK293 cells) .
- Metabolic stability checks : Rule out CYP450-mediated degradation via liver microsome assays .
Q. How can reaction impurities during scale-up synthesis be mitigated?
- Chromatographic optimization : Use amine-functionalized columns (e.g., RediSep Rf Gold Amine) with gradients of hexane/ethyl acetate/methanol to resolve polar byproducts .
- Crystallization : Recrystallize intermediates from ethanol/water mixtures to remove unreacted starting materials .
Methodological Challenges and Solutions
Q. What computational tools predict the compound’s binding modes with P-gp?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with P-gp’s transmembrane domains. Use homology models based on ABCB1 cryo-EM structures (PDB: 6QEX) .
Q. How are in vitro cytotoxicity and therapeutic index (TI) calculated?
- MTT assay : Treat cancer/normal cell lines (e.g., K562 vs. HEK293) for 48–72 hours.
- TI = IC₅₀(normal cells)/IC₅₀(cancer cells) . A TI >3 indicates selectivity .
Q. What protocols validate target specificity in complex biological matrices?
- Immunoprecipitation (IP) : Use anti-P-gp antibodies to pull down the compound-protein complex from lysates. Confirm via Western blot or LC-MS/MS .
- CRISPR knockout models : Generate P-gp-deficient cell lines to compare compound efficacy .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in compound synthesis?
Q. What statistical methods are appropriate for dose-response studies?
Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters). Report 95% confidence intervals for EC₅₀/IC₅₀ values .
Advanced Derivative Design
Q. How can the pyrroloquinolinone core be modified to improve pharmacokinetics?
Q. What in silico tools guide the design of bioisosteres for this compound?
- SwissADME : Predict logP, solubility, and bioavailability.
- Molsoft ICM-Pro : Screen virtual libraries for fragments with similar pharmacophores .
Troubleshooting Experimental Failures
Q. Why might intracellular drug accumulation assays yield inconsistent results?
- Probe interference : Ensure the compound does not auto-fluoresce at the same wavelength as Rho123 (ex/em: 488/525 nm).
- Efflux inhibition : Pre-treat cells with P-gp inhibitors (e.g., verapamil) to establish baseline fluorescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
